molecular formula C8H14O4S B2900052 4-(Methylsulfonyl)cyclohexanecarboxylic acid CAS No. 1557624-71-1

4-(Methylsulfonyl)cyclohexanecarboxylic acid

Cat. No.: B2900052
CAS No.: 1557624-71-1
M. Wt: 206.26
InChI Key: MVQHKXUNJHGRPX-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)cyclohexanecarboxylic acid is an organic compound with the molecular formula C₈H₁₄O₄S It is characterized by a cyclohexane ring substituted with a carboxylic acid group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfonyl)cyclohexanecarboxylic acid typically involves the introduction of the methylsulfonyl group onto a cyclohexane ring followed by the addition of a carboxylic acid group. One common method involves the sulfonylation of cyclohexanecarboxylic acid using methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow systems can enhance the efficiency and yield of the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted cyclohexanecarboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methylsulfonyl)cyclohexanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)cyclohexanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the methylsulfonyl group can participate in various chemical interactions. These interactions influence the compound’s reactivity and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the methylsulfonyl group, resulting in different chemical properties.

    4-(Methylsulfonyl)benzoic acid: Contains a benzene ring instead of a cyclohexane ring, leading to distinct reactivity.

Uniqueness

4-(Methylsulfonyl)cyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a methylsulfonyl group, which confer specific chemical and physical properties that are not observed in similar compounds .

Properties

IUPAC Name

4-methylsulfonylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQHKXUNJHGRPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557624-71-1
Record name 4-(methylsulfonyl)cyclohexanecarboxylic acid
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